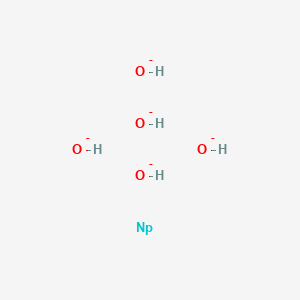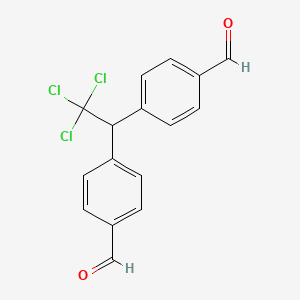![molecular formula C13H20O3 B14632706 [(tert-Butylperoxy)(ethoxy)methyl]benzene CAS No. 52866-86-1](/img/structure/B14632706.png)
[(tert-Butylperoxy)(ethoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(tert-Butylperoxy)(ethoxy)methyl]benzene is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a tert-butylperoxy group, an ethoxy group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [(tert-Butylperoxy)(ethoxy)methyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydroperoxide with benzoyl chloride in the presence of a base. This reaction typically requires a large excess of tert-butyl hydroperoxide and the removal of hydrogen chloride formed during the reaction .
Another method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. This method is versatile and can be used to prepare various ethers, including this compound .
Industrial Production Methods
Industrial production of this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Des Réactions Chimiques
Types of Reactions
[(tert-Butylperoxy)(ethoxy)methyl]benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid and other oxidized derivatives, while reduction may produce various alcohols and hydrocarbons.
Applications De Recherche Scientifique
[(tert-Butylperoxy)(ethoxy)methyl]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical studies to investigate the effects of peroxy compounds on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(tert-Butylperoxy)(ethoxy)methyl]benzene involves the interaction of its functional groups with molecular targets. The tert-butylperoxy group can generate free radicals, which can initiate various chemical reactions. The ethoxy and methyl groups contribute to the compound’s reactivity and stability. The benzene ring provides a stable aromatic structure that can participate in electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl methyl ether: Similar in structure but lacks the ethoxy group.
tert-Butyl ethyl ether: Contains a tert-butyl group and an ethyl group but lacks the benzene ring.
tert-Butyl peroxybenzoate: Contains a tert-butylperoxy group and a benzene ring but lacks the ethoxy and methyl groups.
Uniqueness
[(tert-Butylperoxy)(ethoxy)methyl]benzene is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the tert-butylperoxy group makes it a potent oxidizing agent, while the ethoxy and methyl groups enhance its solubility and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
52866-86-1 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
[tert-butylperoxy(ethoxy)methyl]benzene |
InChI |
InChI=1S/C13H20O3/c1-5-14-12(15-16-13(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Clé InChI |
MQAVNHIMQFQCDM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


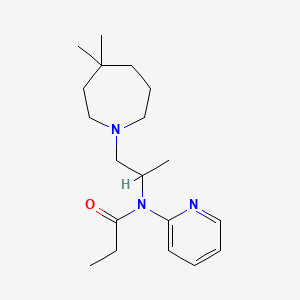
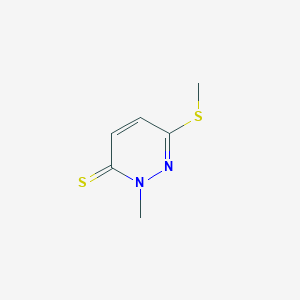
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

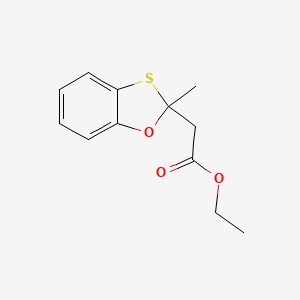

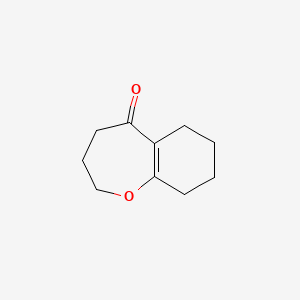
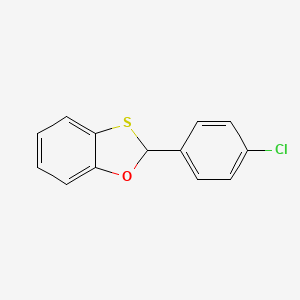
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
